molecular formula C17H19F2N5O B5596415 2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5596415
M. Wt: 347.4 g/mol
InChI Key: SMJOBEBGXXPDFZ-UHFFFAOYSA-N
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Description

The compound "2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" is a part of a broad class of compounds known for their potential applications in pharmaceuticals and material science. Although specific details on this compound are scarce, its structural components suggest its relevance in the context of organic synthesis, molecular structure elucidation, and analysis of its physical and chemical properties.

Synthesis Analysis

The synthesis of complex benzamides often involves multi-step reactions, starting from simple precursors like difluorobenzoic acid and incorporating aminoethyl and pyrimidinyl groups through intermediate formations and coupling reactions. For example, the synthesis of related compounds involves nucleophilic substitution reactions, followed by condensation and final modifications to introduce specific functional groups (Wang et al., 2013).

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Condensation of Amines

    The compound has been utilized in the condensation of amines like 2-aminofluorene with α,ω-dibromoalkanes, forming various derivatives (Barak, 1968).

  • Synthesis of Novel Pyrazolopyrimidines

    It is involved in the synthesis of novel pyrazolopyrimidines derivatives which have potential applications as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Pharmacological Research

  • KCNQ2/Q3 Potassium Channel Openers

    N-pyridyl benzamide derivatives, related structurally to the given compound, have been identified as active in animal models of epilepsy and pain (Amato et al., 2011).

  • Histone Deacetylase Inhibition

    Derivatives of the compound have shown promise in inhibiting histone deacetylases, indicating potential for cancer treatment (Zhou et al., 2008).

Imaging and Radiochemistry

  • PET Imaging Agent Synthesis: The compound has been used in synthesizing new potential PET agents for imaging B-Raf(V600E) in cancers (Wang et al., 2013).

Molecular and Material Sciences

  • Polymerization Initiators

    It has applications in the synthesis of single-component initiators for polymerization of ethylene or copolymerization with functionalized norbornene monomers (Rojas et al., 2007).

  • Synthesis of Luminescent Compounds

    Derivatives of the compound have been used to synthesize luminescent materials with potential applications in optoelectronics and sensor technologies (Srivastava et al., 2017).

  • Polyimide Derivatives

    The compound has been utilized in the synthesis of novel polyimides with improved thermal stability and solubility (Zhang et al., 2007).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the presence of a pyrimidine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2,6-difluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-12-4-3-5-13(19)16(12)17(25)21-7-6-20-14-10-15(23-11-22-14)24-8-1-2-9-24/h3-5,10-11H,1-2,6-9H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJOBEBGXXPDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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